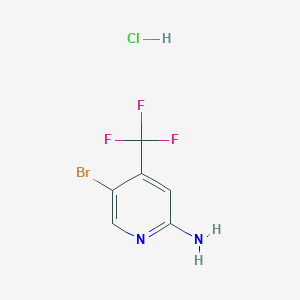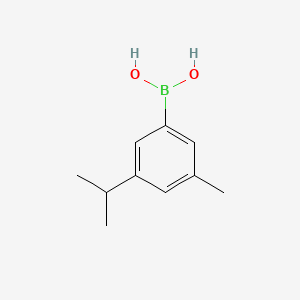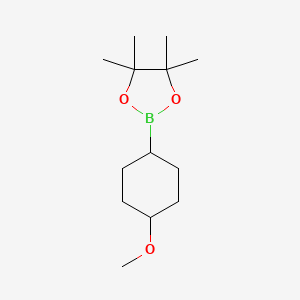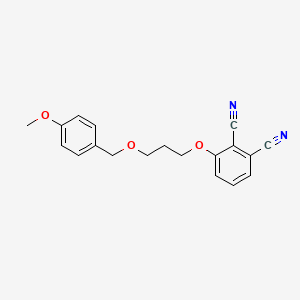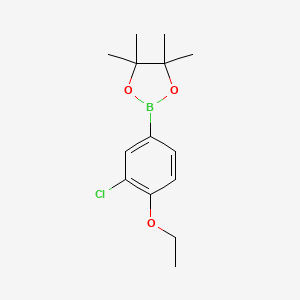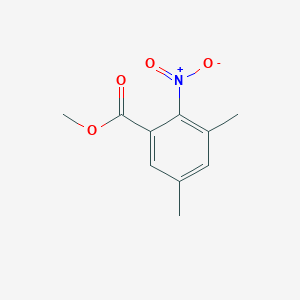
Methyl 3,5-dimethyl-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dimethyl-2-nitrobenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methyl and nitro groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,5-dimethyl-2-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. The typical synthetic route involves the nitration of 3,5-dimethylbenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester.
Nitration: The nitration of 3,5-dimethylbenzoic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Esterification: The nitrated product is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to achieve a high yield of the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-dimethyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methyl and nitro groups on the benzene ring can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 3,5-dimethyl-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3,5-dimethyl-2-nitrobenzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dimethyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of methyl 3,5-dimethyl-2-nitrobenzoate depends on the specific chemical reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and methanol.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,5-dimethyl-2-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as methyl 3,5-dinitrobenzoate and methyl 2-methyl-3-nitrobenzoate. These compounds share similar structural features but differ in the number and position of nitro and methyl groups on the benzene ring.
Methyl 3,5-dinitrobenzoate: Contains two nitro groups at positions 3 and 5, making it more electron-deficient and reactive towards nucleophiles.
Methyl 2-methyl-3-nitrobenzoate: Has a nitro group at position 3 and a methyl group at position 2, leading to different reactivity and steric effects compared to this compound.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
methyl 3,5-dimethyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)8(5-6)10(12)15-3/h4-5H,1-3H3 |
InChI-Schlüssel |
OZDBRAUMURFCTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


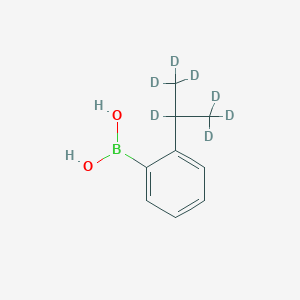

![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
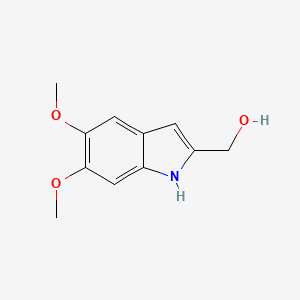

![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
